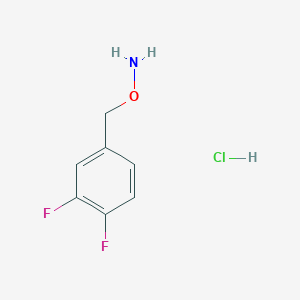

o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride

Descripción

Propiedades

Fórmula molecular |

C7H8ClF2NO |

|---|---|

Peso molecular |

195.59 g/mol |

Nombre IUPAC |

O-[(3,4-difluorophenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4,10H2;1H |

Clave InChI |

OVLFHDMVESUZNM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1CON)F)F.Cl |

Origen del producto |

United States |

Métodos De Preparación

Detailed Preparation Methods

Nucleophilic Substitution Route

This is the most common and practical method for synthesizing O-(3,4-difluorobenzyl)hydroxylamine hydrochloride. It involves the reaction of 3,4-difluorobenzyl chloride (or bromide) with hydroxylamine hydrochloride under controlled conditions.

Procedure Summary

- Reagents : 3,4-Difluorobenzyl chloride, hydroxylamine hydrochloride, base (e.g., sodium carbonate or potassium carbonate)

- Solvent : Typically aqueous or mixed aqueous-organic solvents

- Conditions : Room temperature to mild heating (25–60°C)

- Atmosphere : Inert atmosphere (nitrogen or argon) to prevent oxidation of hydroxylamine

- Reaction time : Several hours (4–12 hours)

Mechanism

The nucleophilic hydroxylamine attacks the electrophilic benzyl carbon of the halide, displacing the halide ion and forming the O-benzylhydroxylamine intermediate. Subsequent acidification with hydrochloric acid converts the free base into the hydrochloride salt.

Optimization Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Molar ratio | 1:1.2 (benzyl chloride:hydroxylamine) | Slight excess of hydroxylamine improves yield |

| Temperature | 25–40°C | Higher temperatures may cause side reactions |

| Solvent | Ethanol/water or aqueous buffer | Facilitates solubility and reaction kinetics |

| Atmosphere | Nitrogen or argon | Prevents oxidation of hydroxylamine |

| Purification | Recrystallization from ethanol/water | Achieves >95% purity |

Reduction of Nitro Precursors

An alternative synthesis involves the reduction of 3,4-difluoronitrobenzyl derivatives to the corresponding hydroxylamine.

Procedure Summary

- Starting material : 3,4-Difluoronitrobenzyl compounds

- Reducing agents : Zinc dust with ammonium chloride in aqueous medium or catalytic hydrogenation

- Conditions : Mild heating (50–60°C)

- Workup : Acidification to form hydrochloride salt

This method is less common for 3,4-difluorobenzyl derivatives but is well-documented for related halogenated aromatic hydroxylamines.

Phthalimide Protection and Hydrazinolysis Method

Adapted from general O-alkylhydroxylamine preparations, this method involves:

- Formation of O-(3,4-difluorobenzyl)hydroxyphthalimide intermediate by reaction of 3,4-difluorobenzyl alcohol with N-hydroxyphthalimide using Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate).

- Subsequent cleavage of the phthalimide protecting group by hydrazine monohydrate to liberate the free hydroxylamine.

- Acidification with hydrochloric acid to yield the hydrochloride salt.

This route is advantageous for sensitive substrates and provides high purity products.

Typical Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Mitsunobu reaction | Triphenylphosphine, diisopropyl azodicarboxylate, THF, 0°C to room temp, 3 h | Converts alcohol to hydroxyphthalimide |

| Hydrazinolysis | Hydrazine monohydrate, room temp, 30 min | Removes phthalimide group |

| Acidification | 2.0 M HCl in ether, room temp | Forms hydrochloride salt |

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield Range (%) | Purity Achieved (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 3,4-Difluorobenzyl chloride | Hydroxylamine hydrochloride, base | 25–40°C, inert atmosphere | 70–90 | >95 | Simple, scalable, mild conditions | Requires halide precursor |

| Reduction of nitro compound | 3,4-Difluoronitrobenzyl | Zinc dust, ammonium chloride | 50–60°C, aqueous | 60–80 | ~90 | Uses nitro precursors | Longer reaction time, side products possible |

| Phthalimide protection/hydrazinolysis | 3,4-Difluorobenzyl alcohol | N-hydroxyphthalimide, triphenylphosphine, diisopropyl azodicarboxylate, hydrazine | 0°C to room temp, multiple steps | 55–75 | >98 | High purity, good for sensitive substrates | Multi-step, more reagents needed |

Analytical Characterization Supporting Preparation

Purity and identity of this compound are confirmed by:

- High Performance Liquid Chromatography (HPLC): Using C18 columns with acetonitrile/0.1% trifluoroacetic acid mobile phase, retention times around 8.0–8.5 minutes indicate high purity.

- Nuclear Magnetic Resonance Spectroscopy (¹H NMR): Aromatic protons appear as doublets around δ 7.3–7.5 ppm, benzylic methylene protons as singlets near δ 4.2 ppm, and hydroxylamine protons around δ 4.8–5.0 ppm.

- Mass Spectrometry (Electrospray Ionization): Molecular ion peak consistent with the molecular weight of the compound plus proton ([M+H]⁺).

Análisis De Reacciones Químicas

Types of Reactions: o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of bases or acids as catalysts.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride is a reagent in organic synthesis, particularly for forming oximes and nitrogen-containing compounds. In biological research, it helps study enzyme mechanisms and detect specific biomolecules. Its ability to form stable complexes with metal ions makes it useful in biochemical assays for detecting nitrogen-containing compounds.

Enzyme Mechanism Studies

It serves as a reagent for studying enzyme mechanisms, mainly in radical scavenging and inhibiting bacterial ribonucleotide reductase (RNR), which is essential for bacterial proliferation.

Detection of Biomolecules

The compound can form stable complexes with metal ions, making it useful in biochemical assays for detecting nitrogen-containing compounds.

Medicinal Chemistry

Due to its interactions with biological targets, including enzymes linked to inflammation and cancer, this compound is explored as a potential therapeutic agent.

The biological activity of this compound is mainly due to its ability to interact with molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The hydroxylamine moiety can form covalent bonds with active site residues, altering enzyme activity and influencing metabolic processes.

Case Studies

Antimicrobial Activity

Hydroxylamine derivatives exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, demonstrating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values below 60 μg/mL.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

this compound is a potent inhibitor of IDO1, a promising target for cancer therapy . Halogen substitutions enhance inhibitory potency, suggesting that modifications to the fluorine substituents could yield more effective derivatives.

Mecanismo De Acción

The mechanism of action of o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metal ions and act as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

- o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

- o-Benzylhydroxylamine hydrochloride

- o-(4-Nitrobenzoyl)hydroxylamine

Comparison:

- o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride is unique due to the presence of fluorine atoms, which can influence its reactivity and stability compared to other benzylhydroxylamine derivatives.

- o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride has more fluorine atoms, which can further enhance its electron-withdrawing properties.

- o-Benzylhydroxylamine hydrochloride lacks fluorine atoms, making it less reactive in certain chemical reactions.

- o-(4-Nitrobenzoyl)hydroxylamine contains a nitro group, which significantly alters its chemical properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Overview

o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride is a fluorinated organic compound with the molecular formula C7H8ClF2NO and a molecular weight of 159.13 g/mol. This compound is recognized for its utility in organic synthesis and as a biochemical probe in various biological studies. Its unique structure, characterized by a benzyl group substituted with fluorine atoms at the 3 and 4 positions, contributes to its specific chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The hydroxylamine moiety can form covalent bonds with active site residues, thereby altering enzyme activity and influencing metabolic processes.

Applications in Biological Research

This compound has been employed in several research contexts:

- Enzyme Mechanism Studies : It serves as a reagent for studying enzyme mechanisms, particularly in the context of radical scavenging and inhibition of bacterial ribonucleotide reductase (RNR), which is essential for bacterial proliferation .

- Detection of Biomolecules : Its ability to form stable complexes with metal ions makes it useful in biochemical assays for detecting nitrogen-containing compounds.

- Medicinal Chemistry : this compound is explored as a potential therapeutic agent due to its interactions with various biological targets, including enzymes linked to inflammation and cancer .

Case Studies

- Antimicrobial Activity : Research has shown that hydroxylamine derivatives exhibit significant antimicrobial properties. In particular, this compound was tested against various bacterial strains, demonstrating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with MIC values below 60 μg/mL .

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) : This compound has been identified as a potent inhibitor of IDO1, a promising target for cancer therapy. Structure-activity relationship studies indicated that halogen substitutions enhance inhibitory potency, suggesting that modifications to the fluorine substituents could yield more effective derivatives .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to other hydroxylamine derivatives:

| Compound Name | Antimicrobial Activity | IDO1 Inhibition | Enzyme Interaction | Solubility |

|---|---|---|---|---|

| o-(3,4-Difluorobenzyl)hydroxylamine | High | Potent | Yes | High (HCl salt form) |

| Hydroxylamine | Moderate | Weak | Yes | Moderate |

| N-benzylhydroxylamine | Low | Moderate | Yes | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 3,4-difluorobenzyl chloride and hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate) in an inert atmosphere. Optimization involves adjusting solvent polarity (ethanol/methanol), temperature (room temperature vs. reflux), and stoichiometric ratios . Purification by recrystallization from ethanol/water mixtures improves yield and purity .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Compare yields under varying conditions to identify optimal parameters.

Q. How do solubility and stability properties of o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride influence experimental design?

- Methodology : Solubility in polar solvents (e.g., DMSO, methanol) enables its use in solution-phase reactions. Stability tests under varying pH, temperature, and light exposure are critical for storage recommendations. For example, store desiccated at 2–8°C to prevent hydrolysis .

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to assess degradation pathways (e.g., oxidation to nitro derivatives) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR confirm substitution patterns on the benzyl group (e.g., δ 5.2 ppm for –CH2–NH–O–) .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion ([M+H]<sup>+</sup> at m/z 222.05) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How does the electronic influence of 3,4-difluoro substitution impact reaction kinetics in nucleophilic acyl substitution?

- Mechanistic Insight : The electron-withdrawing fluorine atoms increase the electrophilicity of the benzyl carbon, accelerating nucleophilic attack by hydroxylamine. Compare rate constants with non-fluorinated analogs (e.g., o-benzylhydroxylamine) via kinetic studies .

- Data Contradiction : If observed rates deviate from Hammett predictions, investigate steric hindrance from ortho-fluorine using DFT calculations .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process Chemistry : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., over-oxidation). Implement in-line IR spectroscopy for real-time monitoring .

- Case Study : In a 10-g scale synthesis, recrystallization with activated charcoal reduced impurities (e.g., 3,4-difluorobenzyl alcohol) from 8% to <0.5% .

Q. How can o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride serve as a precursor for hypoxia-targeting prodrugs?

- Biological Application : The hydroxylamine group can be enzymatically reduced to a cytotoxic amine under hypoxic conditions. Synthesize prodrugs by conjugating to hypoxia-activated warheads (e.g., nitroimidazoles) and validate selectivity in cancer cell lines using LC-MS/MS .

- Data Interpretation : Compare IC50 values under normoxic vs. hypoxic conditions to confirm hypoxia-specific activation .

Q. What computational methods predict the compound’s reactivity in radical-mediated reactions?

- In Silico Analysis : Perform DFT calculations (B3LYP/6-31G*) to model homolytic cleavage of the N–O bond. Validate predictions with EPR spectroscopy to detect nitroxide radicals .

Methodological Best Practices

Q. How should researchers handle air- and moisture-sensitive intermediates during synthesis?

- Protocol : Use Schlenk lines or gloveboxes for anhydrous conditions. Quench reactions with degassed solvents and store intermediates under argon .

Q. What safety protocols are critical given the compound’s irritant properties?

- Risk Mitigation : Use fume hoods, nitrile gloves, and PPE. Refer to SDS data (e.g., GHS Hazard Codes: H315, H319) and implement spill containment measures .

Comparative Analysis Table

| Property | o-(3,4-Difluorobenzyl)hydroxylamine HCl | o-Benzylhydroxylamine HCl | Key Difference |

|---|---|---|---|

| Electrophilicity (Hammett σ) | σ = +0.78 (3,4-F2) | σ = 0 (H-substituted) | Enhanced reactivity in substitutions |

| Solubility in DMSO | 45 mg/mL | 60 mg/mL | Reduced solubility due to fluorination |

| Stability (t1/2 at 25°C) | 14 days | 30 days | Fluorine-induced hydrolysis sensitivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.